5-Amino-6-mercapto-pyrimidone
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Overview
Description
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized pyrimidinone derivatives
Scientific Research Applications
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone,4-hydroxy-5-amino-3,4-dihydro-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-oxo-(9ci)
- 2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-methylthio-(9ci)
Uniqueness
2(1H)-Pyrimidinone,5-amino-3,4-dihydro-4-thioxo-(9ci) is unique due to the presence of both amino and thioxo groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
5-amino-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-6-4(8)7-3(2)9/h1H,5H2,(H2,6,7,8,9) |
InChI Key |
ZAOGBXCDRXEZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1)N |
Origin of Product |
United States |
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